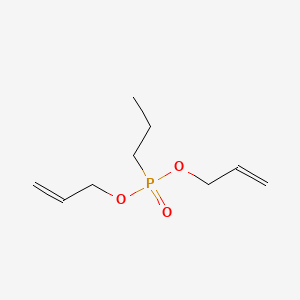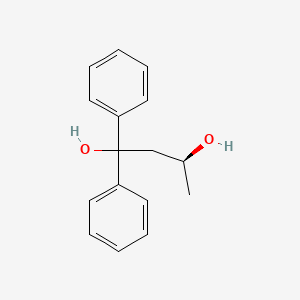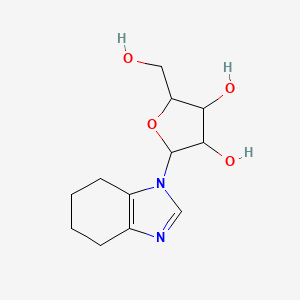
Phosphonic acid, propyl-, diallyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, propyl-, diallyl ester: is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is part of the broader class of phosphonic acids and their esters, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
Phosphonic acid, propyl-, diallyl ester can be synthesized using several methods. One common method involves the Michaelis–Arbuzov reaction , where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . Another method is the catalytic cross-coupling reaction , which involves the coupling of dialkyl phosphites with aryl or vinyl halides in the presence of a palladium catalyst . Additionally, the Mannich-type condensation can be used, where an amine, formaldehyde, and a phosphite react to form the desired ester .
Industrial Production Methods
In industrial settings, the production of phosphonic acid esters often involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves silyldealkylation with bromotrimethylsilane followed by desilylation upon contact with water or methanol . This method is favored due to its convenience, high yields, mild conditions, and chemoselectivity .
化学反応の分析
Types of Reactions
Phosphonic acid, propyl-, diallyl ester undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively, and can lead to the formation of different oxidation states of the compound.
Substitution: In this reaction, the alkoxy group of the ester is replaced by another group, such as in the case of nucleophilic substitution.
Common Reagents and Conditions
Hydrolysis: Typically catalyzed by either an acid or a base.
Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and bases are commonly used.
Major Products Formed
Hydrolysis: Produces a carboxylic acid and an alcohol.
Oxidation and Reduction: Can produce various oxidation states of the compound.
Substitution: Results in the formation of new esters or other substituted products.
科学的研究の応用
Phosphonic acid, propyl-, diallyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe for biological systems.
Medicine: Investigated for its potential use as an antiviral and anticancer agent.
Industry: Utilized in the production of polymers, adhesives, and ion exchange materials.
作用機序
The mechanism of action of phosphonic acid, propyl-, diallyl ester involves its interaction with molecular targets and pathways. For instance, in biological systems, it can act as a phosphate mimic , binding to enzymes and inhibiting their activity . This inhibition can occur through the formation of a stable complex with the enzyme, preventing the normal substrate from binding and thus blocking the enzyme’s function .
類似化合物との比較
Similar Compounds
- Phosphonic acid, allyl-, diallyl ester
- Phosphonic acid, methyl-, dimethyl ester
- Phosphonic acid, ethyl-, diethyl ester
Uniqueness
Phosphonic acid, propyl-, diallyl ester is unique due to its specific alkyl and allyl groups, which confer distinct chemical properties and reactivity compared to other phosphonic acid esters. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
73790-31-5 |
|---|---|
分子式 |
C9H17O3P |
分子量 |
204.20 g/mol |
IUPAC名 |
1-bis(prop-2-enoxy)phosphorylpropane |
InChI |
InChI=1S/C9H17O3P/c1-4-7-11-13(10,9-6-3)12-8-5-2/h4-5H,1-2,6-9H2,3H3 |
InChIキー |
MIDYLAHQPJPQIV-UHFFFAOYSA-N |
正規SMILES |
CCCP(=O)(OCC=C)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)



![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B14454917.png)

![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)
methanone](/img/structure/B14454923.png)

![[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14454936.png)

![[(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene](/img/structure/B14454942.png)


